molecular formula C9H14 B102959 1,2-Cyclononadiene CAS No. 18526-52-8

1,2-Cyclononadiene

Cat. No. B102959
CAS RN: 18526-52-8
M. Wt: 122.21 g/mol
InChI Key: YHGPUHUSTRYSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Cyclononadiene is a cyclic hydrocarbon with a unique structure that makes it an important compound in several scientific fields. It is a nine-membered ring with two double bonds, which gives it a strained structure. This compound has been studied extensively due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 1,2-cyclononadiene is not well understood due to its unique structure. However, it is believed to undergo various reactions, including Diels-Alder reactions and cycloaddition reactions, which make it a valuable precursor for the synthesis of various organic compounds.

Biochemical And Physiological Effects

1,2-Cyclononadiene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and does not cause any significant adverse effects in humans or animals.

Advantages And Limitations For Lab Experiments

The advantages of using 1,2-cyclononadiene in lab experiments include its unique structure, which makes it a valuable precursor for the synthesis of various organic compounds. It is also readily available and can be synthesized using several methods. However, its limitations include its high reactivity, which makes it difficult to handle and store.

Future Directions

There are several future directions for the study of 1,2-cyclononadiene. One direction is to explore its potential applications in medicinal chemistry, as it has been shown to have anticancer and antiviral properties. Another direction is to develop new methods for the synthesis of 1,2-cyclononadiene that are more efficient and environmentally friendly. Additionally, further studies are needed to understand its mechanism of action and its potential applications in materials science.
In conclusion, 1,2-cyclononadiene is a unique compound with potential applications in various scientific fields. Its synthesis methods have been optimized to yield high purity and high yields, and it has been extensively studied for its potential applications in organic synthesis, materials science, and medicinal chemistry. Further studies are needed to understand its mechanism of action and its potential applications in these fields.

Synthesis Methods

The synthesis of 1,2-cyclononadiene can be achieved through several methods, including thermal isomerization of 1,5-cyclooctadiene, Diels-Alder reaction of cyclopentadiene with butadiene, and intramolecular cyclization of 1,9-decadiene. These methods have been optimized to yield high purity and high yields of 1,2-cyclononadiene.

Scientific Research Applications

1,2-Cyclononadiene has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it is used as a precursor for the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and natural products. It is also used in materials science to develop new materials with unique properties, such as liquid crystals and polymers.

properties

CAS RN

18526-52-8

Product Name

1,2-Cyclononadiene

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2

InChI Key

YHGPUHUSTRYSIC-UHFFFAOYSA-N

SMILES

C1CCCC=C=CCC1

Canonical SMILES

C1CCCC=C=CCC1

Other CAS RN

1123-11-1

synonyms

[S,(-)]-1,2-Cyclononadiene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.